8-Geranopsoralen Exhibits Superior CYP3A4 Inhibitory Potency Relative to 5-Substituted Counterpart Bergamottin
8-Geranopsoralen demonstrates significantly greater inhibitory activity against human cytochrome P450 3A4 (CYP3A4) compared to its 5-position-substituted structural analog bergamottin (5-geranyloxypsoralen) when assessed in human liver microsomes. This difference is attributed to either increased enzyme affinity or reduced steric hindrance at the CYP3A4 active site conferred by the 8-substitution pattern [1]. The observed potency differential directly informs selection for in vitro drug metabolism and interaction studies.
| Evidence Dimension | CYP3A4 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 3.93 ± 0.53 μM |
| Comparator Or Baseline | Bergamottin (5-geranyloxypsoralen) - IC50 not explicitly stated but reported as less potent than 8-geranyloxypsoralen |
| Quantified Difference | 8-Geranyloxypsoralen reported as 'more potent' than bergamottin; direct IC50 comparison not provided in source |
| Conditions | Human liver microsomes, testosterone as marker substrate |
Why This Matters
For researchers investigating CYP3A4-mediated drug interactions or the mechanistic basis of grapefruit juice effects, 8-geranopsoralen provides a structurally defined, more potent tool compound than bergamottin, enabling more sensitive detection of enzyme inhibition.
- [1] Row, E. C., Brown, S. A., Stachulski, A. V., & Lennard, M. S. (2006). Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4. Bioorganic & Medicinal Chemistry, 14(11), 3865-3871. View Source
